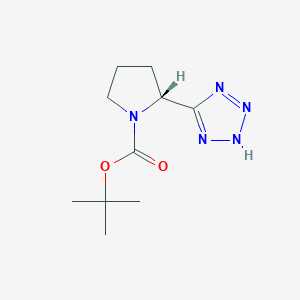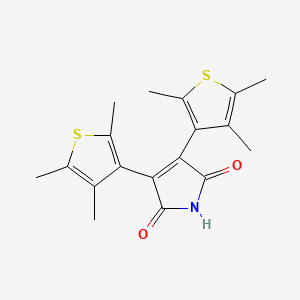
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
概要
説明
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is an organic compound with the molecular formula C18H19NO2S2. It is a derivative of maleimide, featuring two 2,4,5-trimethyl-3-thienyl groups attached to the maleimide core. This compound is known for its unique photochromic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,5-trimethyl-3-thiophene, which is then subjected to bromination to form 2,4,5-trimethyl-3-bromothiophene.
Coupling Reaction: The brominated thiophene derivative is then coupled with maleimide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the maleimide group to a succinimide derivative.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Succinimide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide has several scientific research applications, including:
Photochromic Materials: Due to its photochromic properties, it is used in the development of light-sensitive materials for optical data storage and photo-switchable devices.
Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Biological Studies: It is used as a probe in biological studies to investigate protein-ligand interactions and other biochemical processes.
Chemical Sensors: The compound is employed in the fabrication of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible structural change between its open and closed forms. This photoisomerization process is driven by the absorption of photons, leading to changes in the electronic structure and optical properties of the compound. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the thiophene rings and the maleimide core.
類似化合物との比較
Similar Compounds
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride: Similar in structure but with an anhydride group instead of the maleimide group.
2,3-Bis(2,4,5-trimethyl-3-thienyl)succinimide: A reduced form of the maleimide derivative.
2,3-Bis(2,4,5-trimethyl-3-thienyl)fumarate: Contains a fumarate group instead of the maleimide group.
Uniqueness
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is unique due to its specific combination of photochromic properties and electronic characteristics. The presence of the maleimide group enhances its reactivity and allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCQTZIDIVCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621648 | |
| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220191-36-6 | |
| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



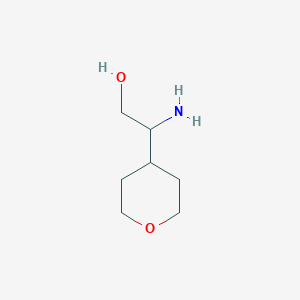

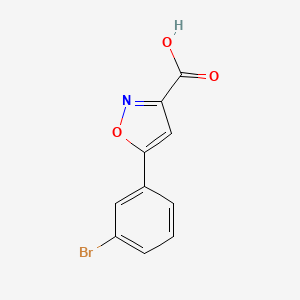




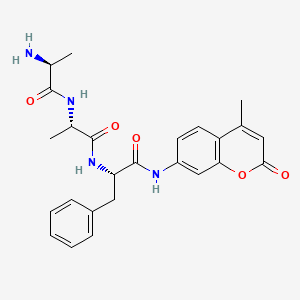

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
